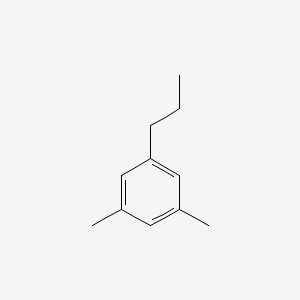
1,3-Dimethyl-5-propylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of benzene, where two methyl groups and one propyl group are substituted at the 1, 3, and 5 positions of the benzene ring, respectively . This compound is part of the alkylbenzene family and is known for its aromatic properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to convert the acyl group to an alkane . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The methyl and propyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents for nitration.
Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 1,3-dimethyl-5-propyl-2-nitrobenzene.
Halogenation: Formation of halogenated derivatives like 1,3-dimethyl-5-propyl-2-chlorobenzene.
Oxidation: Formation of carboxylic acids such as 1,3-dimethyl-5-propylbenzoic acid.
科学研究应用
1,3-Dimethyl-5-propylbenzene has various applications in scientific research, including:
Biology: It serves as a reference compound in the study of metabolic pathways involving aromatic hydrocarbons.
作用机制
The mechanism of action of 1,3-dimethyl-5-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The alkyl groups on the benzene ring activate the ring towards electrophilic attack by donating electron density through inductive and hyperconjugation effects. This makes the aromatic ring more susceptible to electrophiles, leading to the formation of substituted benzene derivatives .
相似化合物的比较
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Similar structure but lacks the propyl group.
1,3,5-Trimethylbenzene (mesitylene): Contains three methyl groups instead of two methyl and one propyl group.
1,2-Dimethyl-4-propylbenzene: Similar structure but with different positions of the substituents.
Uniqueness
1,3-Dimethyl-5-propylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and physical properties. The presence of both methyl and propyl groups provides a balance between steric hindrance and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .
属性
CAS 编号 |
3982-64-7 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-5-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3 |
InChI 键 |
NBICXWXPZRNMPF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
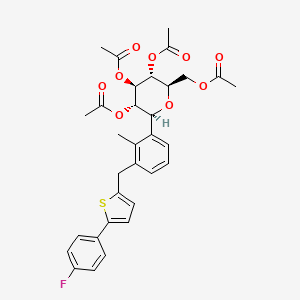

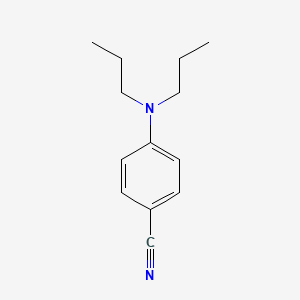
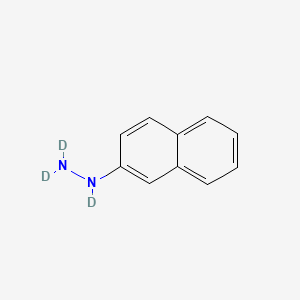
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)

![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
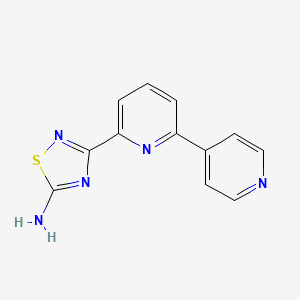
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
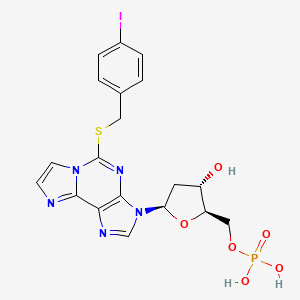
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
